molecular formula C18H17NO3 B2938008 methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate CAS No. 339017-19-5

methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate

Cat. No.: B2938008
CAS No.: 339017-19-5
M. Wt: 295.338
InChI Key: ZYPULQPOHGTJEI-ATVHPVEESA-N
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Description

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate is a benzoate ester derivative featuring a conjugated enamine group with an α,β-unsaturated ketone moiety (E-configuration) and a phenyl substituent. The enamine group’s conjugation allows for resonance stabilization, while the phenyl and carbonyl groups influence reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[[(E)-3-oxo-2-phenylbut-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPULQPOHGTJEI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate typically involves the reaction of 3-amino benzoic acid with 3-oxo-2-phenylbut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs with Triazine Moieties

Examples from :

  • Compounds: Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate derivatives with chlorophenoxy substitutions.
  • Key Differences: Core Structure: Triazine ring replaces the enamine group, introducing a nitrogen-rich heterocycle. Substituents: Chlorophenoxy groups (2-, 3-, or 4-chloro) add steric bulk and electron-withdrawing effects. Synthesis: Multi-step reactions involving 2,4,6-trichlorotriazine, phenol derivatives, and diethylamine, with temperature-controlled steps (0–80°C) and crystallization .
Property Target Compound* Triazine Derivatives ()
Core Functional Group Enamine (C=N) Triazine (C₃N₃)
Substituent Effects Electron-deficient ketone Electron-withdrawing Cl, phenoxy groups
Melting Points Not reported in evidence 145–220°C (varies with Cl position)
Applications Undefined (potentially synthetic intermediates) Basis for agrochemical or pharmaceutical scaffolds

Benzoxazole Derivatives ()

Examples : Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e).

  • Structural Contrasts: Heterocycle: Benzoxazole (fused aromatic ring with O and N) vs. the target’s enamine. Synthesis: Requires refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by ice quenching .
  • Implications :
    • Benzoxazole’s rigidity enhances thermal stability but reduces conformational flexibility compared to the target’s enamine.
    • Electron-withdrawing carboxylate groups may alter solubility and reactivity.

Sulfonylurea Herbicides ()

Examples : Metsulfuron-methyl, ethametsulfuron-methyl.

  • Key Features :
    • Core Structure : Triazine-sulfonylurea-benzoate hybrids.
    • Function : Act as acetolactate synthase (ALS) inhibitors in herbicides.
  • Comparison :
    • The target compound lacks the sulfonylurea bridge and triazine, limiting herbicidal activity.
    • Substituents like methoxy or trifluoroethoxy groups in herbicides enhance lipid solubility and bioactivity .

Benzamide Derivatives ()

Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide.

  • Functional Groups : Amide (vs. ester in the target) and hydroxyl.
  • Reactivity :
    • The N,O-bidentate group facilitates metal coordination, unlike the target’s enamine, which may participate in conjugate additions.
    • Hydroxyl group improves hydrogen bonding, affecting solubility .

Aminoethyl-Substituted Benzoates ()

Example: (S)-Methyl 4-(1-aminoethyl)benzoate.

  • Structural Differences: Substituent Position: Aminoethyl group at para-position vs. meta-substituted enamine. Stereochemistry: Chiral center (S-configuration) influences molecular recognition.
  • Synthesis: Uses 2-chloro-3-nitropyridin-4-ol and aminoethyl benzoate, yielding 83% product .

Data Table: Comparative Analysis of Selected Compounds

Compound Class Core Structure Key Substituents Melting Point (°C) Notable Applications Evidence Source
Target Compound Enamine-benzoate 3-oxo-2-phenylbutenyl N/A Synthetic intermediates N/A
Triazine-amino benzoates Triazine-benzoate Chlorophenoxy 145–220 Agrochemical scaffolds
Benzoxazole carboxylates Benzoxazole-benzoate Aryl groups Not reported Pharmaceutical intermediates
Sulfonylurea herbicides Triazine-sulfonylurea Methoxy/trifluoroethoxy Varies Herbicides
Benzamide derivatives Benzamide Hydroxy, dimethyl Not reported Metal catalysis

Biological Activity

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H17NO3C_{18}H_{17}NO_3 and features a unique structure that includes an amino group, a phenyl group, and a butenyl side chain. This structural diversity is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino benzoic acid with 3-oxo-2-phenylbut-1-en-1-yl chloride in an organic solvent under basic conditions. The following table summarizes the key steps involved in its synthesis:

Step Reagents Conditions
13-amino benzoic acid + 3-oxo-2-phenylbut-1-en-1-yl chlorideTriethylamine, dichloromethane, room temperature
2PurificationColumn chromatography

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and renal cancer cells. The mechanism is believed to involve the inhibition of specific enzymes related to cell growth and survival pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in tumor growth.
  • Receptor Modulation : The compound can bind to specific receptors, altering their function and signaling pathways.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Research : Another study investigated the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity .

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